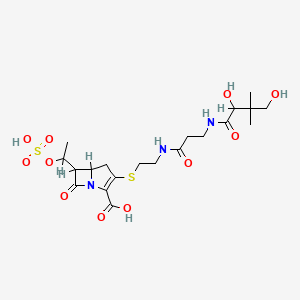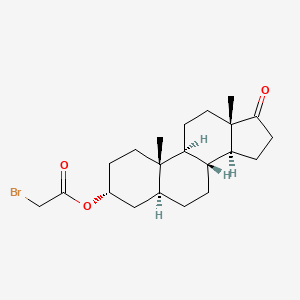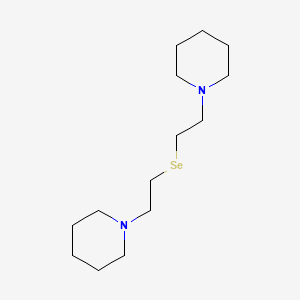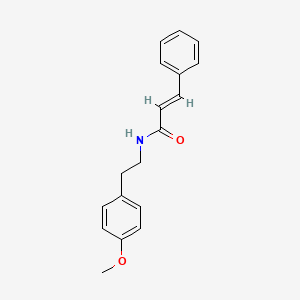
Pisoniamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pisoniamide is a member of the class of cinnamamides that is trans-cinnamamide substituted by a 2-(4-methoxyphenyl)ethyl group at the nitrogen atom. It has been isolated from Pisonia aculeata. It has a role as a metabolite and a plant metabolite. It is a member of cinnamamides, a monomethoxybenzene and a secondary carboxamide. It derives from a trans-cinnamamide.
Aplicaciones Científicas De Investigación
Antitubercular Properties
Pisoniamide, derived from Pisonia aculeata, has shown promising results in scientific research, particularly in its antitubercular activities. A study by Wu et al. (2011) identified pisoniamide as one of the compounds isolated from Pisonia aculeata, exhibiting significant antitubercular activities against Mycobacterium tuberculosis H37Rv in vitro. This finding suggests a potential role for pisoniamide in treating tuberculosis, a significant global health concern (Wu, Peng, Chen, & Tsai, 2011).
Hepatoprotective Effects
Another study investigated the protective effect of Pisonia aculeata, containing pisoniamide, on paracetamol-induced hepatotoxicity in rats. This research, conducted by Anbarasu, Rajkapoor, and Kalpana (2011), showed that the plant extract displayed remarkable hepatoprotective and antioxidant activity. This suggests that pisoniamide may play a role in alleviating liver damage caused by toxic substances like paracetamol (Anbarasu, Rajkapoor, & Kalpana, 2011).
Ethnobotanical and Phytopharmacological Aspects
In a broader perspective, Tamizhazhagan and Pugazhendy (2017) provided an ethnobotanical and phytopharmacological review of Pisonia alba, which includes pisoniamide as one of its constituents. This review suggests that various components of Pisonia alba, possibly including pisoniamide, have been used traditionally for chronic diseases, indicating potential therapeutic applications (Tamizhazhagan & Pugazhendy, 2017).
Propiedades
Nombre del producto |
Pisoniamide |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+ |
Clave InChI |
CHPUDVNXYIZPKX-FMIVXFBMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




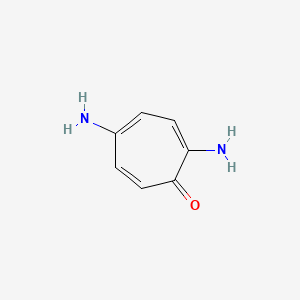

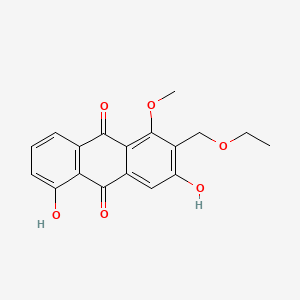
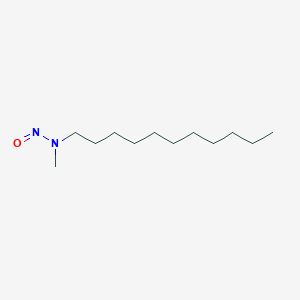
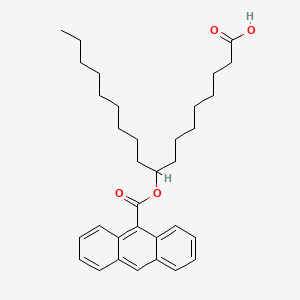
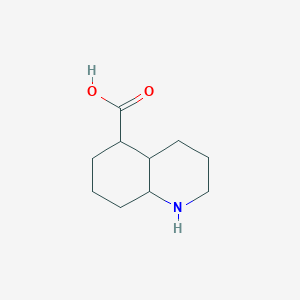
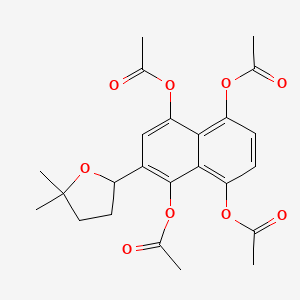
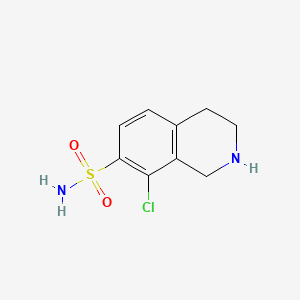
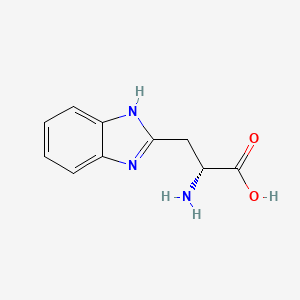
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)
